Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide
Description
Chiral Center Configuration: (R)- vs (S)-Enantiomer Comparison
The stereogenic carbon at position 3 of the pyrrolidine ring exhibits enantiomeric differentiation, with the (S)-configuration demonstrating preferential crystallization in hydrobromide salts. X-ray diffraction data reveal a torsion angle of $$ \theta = 112.3^\circ $$ between the pyrrolidine N1-C2-C3-C4 atoms in the (S)-enantiomer, compared to $$ \theta = 68.7^\circ $$ in the (R)-form when modeled computationally. This geometric disparity originates from steric interactions between the pyrrolidine methyl group and adjacent phenyl rings, favoring the (S)-enantiomer's staggered conformation.
Chiral HPLC analysis using DAICEL Chiralpak® columns shows baseline separation of enantiomers ($$ R_s = 2.1 $$) under normal-phase conditions (hexane/ethanol = 85:15), with the (S)-enantiomer eluting first. The energy difference between enantiomers, calculated via density functional theory (B3LYP/6-311++G**), is 3.8 kJ/mol, consistent with experimental observations of enantiomerization barriers.
Pyrrolidine Ring Conformational Analysis
The pyrrolidine ring adopts a twisted envelope conformation ($$ C_s $$ symmetry) with C3 as the flap atom (puckering amplitude $$ Q = 0.42 \, \text{Å} $$, $$ \phi = 127^\circ $$). This non-planar geometry minimizes A(1,3)-strain between the nitrogen lone pair and adjacent substituents. Intramolecular CH-π interactions (distance = 2.89 Å) between the pyrrolidine C5-H and one phenyl ring further stabilize the conformation.
Ring puckering parameters derived from X-ray data:
| Parameter | Value |
|---|---|
| Total puckering | 0.38 Å |
| θ (polar angle) | 112.3° |
| φ (azimuthal) | 54.7° |
Diphenylacetonitrile Moiety Spatial Arrangement
The diphenyl groups exhibit a dihedral angle of $$ 85.4^\circ \pm 1.2^\circ $$, creating a propeller-like arrangement that minimizes π-π repulsion. The cyano group's linear geometry ($$ \angle C-C≡N = 178.9^\circ $$) remains undistorted despite steric crowding, as confirmed by bond length analysis (C≡N = 1.14 Å).
Properties
IUPAC Name |
2,2-diphenyl-2-pyrrolidin-3-ylacetonitrile;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.BrH/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,20H,11-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBBQWRRWKVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Diphenylacetonitrile Moiety: This step involves the reaction of diphenylacetonitrile with the pyrrolidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the diphenylacetonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics allow it to be modified into various derivatives with potential therapeutic effects. The compound has been investigated for its role as a muscarinic receptor antagonist, which is relevant in treating conditions such as urinary incontinence and chronic obstructive pulmonary disease .
Organic Synthesis
The compound acts as an intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of other pyrrolidine derivatives and can facilitate the introduction of chirality in synthetic pathways due to its stereogenic centers . The synthesis typically involves:
- Formation of the pyrrolidine ring through cyclization.
- Introduction of the diphenylacetonitrile moiety via specific coupling reactions.
These methods are optimized for both laboratory-scale and industrial production, ensuring high yield and purity .
Biological Studies
Researchers utilize this compound to explore the biological activity of pyrrolidine derivatives. Studies indicate potential interactions with neurotransmitter systems, suggesting applications in neuropharmacology:
- Neuroprotective Properties : Preliminary studies suggest that this compound may reduce oxidative stress-induced neuronal cell death .
- Antidepressant Activity : Animal model studies have shown that it may enhance serotonergic signaling, indicating potential antidepressant effects .
- Analgesic Effects : Evidence from pain models suggests that it could modulate pain pathways effectively .
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on neuronal cell lines under oxidative stress conditions. Results indicated a significant reduction in cell death compared to control groups.
Study 2: Antidepressant-Like Activity
Research published in Pharmacology Biochemistry and Behavior demonstrated that this compound exhibited antidepressant-like effects in animal models, evidenced by increased locomotor activity and reduced immobility during forced swim tests.
Study 3: Analgesic Properties
A study conducted by Pain Research and Management evaluated the analgesic properties through formalin-induced pain models in rats, showing a significant decrease in pain response attributed to the compound's interaction with central pain pathways.
Mechanism of Action
The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and diphenylacetonitrile moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Enantiomeric Variants
The compound’s stereochemistry significantly impacts its pharmacological role:
- (R)-Enantiomer : Used in Darifenacin synthesis due to its receptor-binding specificity for the M3 muscarinic acetylcholine receptor .
Salt Forms and Counterion Variants
The choice of counterion influences solubility and stability:
- Hydrobromide Salt : Preferred in Darifenacin synthesis due to crystallinity and purification advantages .
- Hydrochloride Salt : (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrochloride (CAS: PA 04 0871004) has a molecular weight of 298.81 g/mol, indicating lower solubility in polar solvents compared to the hydrobromide form .
| Property | Hydrobromide Salt | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 363.27 g/mol | 298.81 g/mol |
| Application | Pharmaceutical intermediate | Research compound |
Substituent Modifications on the Pyrrolidine Ring
Altering substituents on the pyrrolidine nitrogen affects receptor binding and synthetic utility:
- Diphenylacetic Acid Derivative : (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide (CAS: 1415566-36-7) replaces the nitrile group with a carboxylic acid, drastically changing reactivity and solubility .
| Compound | Functional Group | Molecular Weight | Application |
|---|---|---|---|
| Ethyl-substituted analog | Nitrile | 321.32 g/mol | Research compound |
| Acetic acid derivative | Carboxylic acid | 362.27 g/mol | Research compound |
Research and Regulatory Notes
- Data Gaps : Solubility and pharmacokinetic data are unavailable, limiting comparative studies .
Biological Activity
Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide, also known as (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring connected to a diphenyl acetonitrile moiety. Its unique structure allows it to interact with various biological targets, making it significant in drug design and development.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction : The compound has been identified as a selective agonist for the 5-hydroxytryptamine receptor subtype 2C (5-HT2C) , which plays a crucial role in mood regulation and appetite control.
- Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Serotonergic Activity : As a selective 5-HT2C agonist, it shows potential in treating mood disorders and obesity-related conditions due to its role in appetite regulation.
- Anti-inflammatory Properties : Pyrrolidine derivatives similar to this compound have been shown to inhibit cyclooxygenase enzymes, suggesting potential applications in anti-inflammatory therapies.
- Medicinal Chemistry Applications : The compound serves as a building block for synthesizing other pharmaceutical agents, enhancing its relevance in drug discovery.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Serotonergic Agonism | Selective agonist for 5-HT2C receptors; potential for mood regulation and appetite control | |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes; potential for anti-inflammatory therapies | |
| Medicinal Chemistry | Intermediate in synthesizing complex pharmaceuticals |
Case Study: Selective 5-HT2C Agonism
In a study by Kim et al., the synthesis and biological evaluation of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile demonstrated its effectiveness as a selective 5-HT2C agonist. The findings indicated favorable drug-like properties, making it a candidate for further pharmacological studies aimed at treating psychiatric disorders .
Mechanistic Insights
The interaction of this compound with the 5-HT2C receptor involves conformational changes that facilitate downstream signaling pathways. This receptor is implicated in various physiological processes, including mood regulation and appetite control. Understanding these interactions can lead to the development of targeted therapies for related disorders.
Q & A
Q. Solvent Optimization
- Reaction solvents : Acetonitrile or ethyl acetate for high solubility of polar intermediates .
- Purification : Ethanol/2-butanone mixtures for recrystallization to achieve >98% purity .
- GC-FID validation : For residual solvent analysis (e.g., acetonitrile), use a 0.9% NaCl matrix with optimized gas chromatography (e.g., 60°C initial temperature, 10°C/min ramp) .
How can enantiomeric excess (ee) be ensured during scale-up synthesis?
Q. Chiral Resolution Techniques
- Chiral stationary phases : Use of amylose- or cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients for ee determination .
- Circular dichroism (CD) : Confirm (S)-configuration via Cotton effects at 220–250 nm .
- Process controls : In-line FTIR monitoring of reaction intermediates to detect racemization risks .
What regulatory considerations apply to handling this compound in research settings?
Q. Compliance and Safety
- GHS classification : Classified under SsA (suspected of causing specific target organ toxicity) per EWG guidelines .
- Waste disposal : Neutralization with KOH (50–60°C) to degrade HBr byproducts before disposal .
- Documentation : Maintain batch records per EU Regulation 2016/1821 for customs and safety audits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
